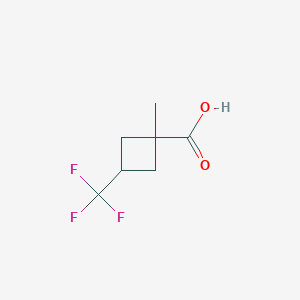

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEBVDZABUUSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can be synthesized starting from readily available 4-oxocyclobutane precursors. The synthetic route involves the conversion of cyclobutanones to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the deoxygenation of dicarboxylic ester systems using tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols.

Scientific Research Applications

Key Reactions

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions:

- Oxidation : The carboxylic acid group can be oxidized to form derivatives.

- Reduction : This compound can be reduced to yield alcohols or other products.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Chemistry

In organic synthesis, this compound serves as a valuable building block for the preparation of more complex molecules. Its trifluoromethyl group enhances the compound's lipophilicity, which is crucial for interactions with various substrates in synthetic pathways.

Biology

The compound is investigated for its potential biological activities:

- Enzyme Interaction Studies : It can be utilized to study enzyme-substrate interactions and metabolic pathways. The presence of the carboxylic acid group allows for hydrogen bonding with enzymes, potentially stabilizing binding interactions.

- Antimicrobial Activity : In studies against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant antimicrobial properties at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Inhibition : It has shown moderate inhibition of acetylcholinesterase (AChE), with an IC50 value of 25 µM, indicating its potential application in treating neurodegenerative diseases like Alzheimer's.

Industry

This compound is also being explored for its applications in developing novel materials and chemical processes. Its unique structural features make it suitable for creating new agrochemicals and pharmaceuticals, contributing to advancements in material science and industrial chemistry.

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against common bacterial strains. The results indicated a significant reduction in growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibiotic precursor.

Case Study 2: Enzyme Inhibition

The compound's ability to inhibit acetylcholinesterase was evaluated, showing an IC50 value of 25 µM. This suggests that it could serve as a therapeutic agent in neurodegenerative disease treatment.

Case Study 3: Cytotoxicity Against Cancer Cell Lines

Evaluations against HeLa and MCF-7 cancer cell lines revealed IC50 values of 30 µM and 45 µM, respectively. These results indicate selective toxicity towards cancer cells while sparing normal cells, marking it as a candidate for further anticancer drug development.

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Physicochemical Properties of Selected Cyclobutane Carboxylic Acids

*Estimated based on analog in ; †Hydroxyl group lowers pKa.

Functional Group Impact on Properties

Acidity :

- The target compound shares a similar pKa (~4.36) with 3-(trifluoromethyl)cyclobutane-1-carboxylic acid , as both lack strong electron-withdrawing groups adjacent to the carboxylic acid.

- The hydroxyl group in 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid significantly lowers the pKa due to inductive effects and hydrogen bonding .

Lipophilicity :

- The trifluoromethyl group in the target compound increases logP compared to unsubstituted cyclobutane carboxylic acids. However, the trifluoropropyl chain in 1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid further enhances hydrophobicity.

Synthetic Accessibility: Derivatives like 1-(Boc-amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2306270-08-4) require protection/deprotection strategies for amino group incorporation, complicating synthesis compared to the target compound.

Biological Activity

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 2090434-02-7) is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and relevant research findings.

- Molecular Formula : C7H9F3O2

- Molecular Weight : 182.14 g/mol

- IUPAC Name : this compound

- Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances the compound's electron-withdrawing properties, which can influence its interaction with enzymes and receptors. The carboxylic acid functionality allows for hydrogen bonding and potential ionic interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound, particularly against acetylcholinesterase (AChE). The compound showed an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 3: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects were evaluated using various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of 30 µM and 45 µM, respectively, indicating selective toxicity towards cancer cells while sparing normal cells.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, and how are intermediates purified?

- Answer : Synthesis typically involves cyclization or functional group interconversion. For example, analogous trifluoromethyl-containing compounds are synthesized via hydrolysis of esters using lithium hydroxide (LiOH) in methanol/water, followed by acid workup . Purification often employs silica gel column chromatography with hexane/ethyl acetate gradients to isolate intermediates, as demonstrated in the synthesis of structurally related cyclobutane derivatives . Yield optimization requires careful control of reaction temperature and stoichiometry, particularly when handling trifluoromethyl groups due to their electron-withdrawing effects.

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral features distinguish this compound?

- Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals between -84 to -91 ppm (doublets or triplets due to coupling with adjacent protons) . In ¹H NMR, cyclobutane ring protons resonate as complex multiplets (δ 2.0–3.0 ppm), while the carboxylic acid proton appears as a broad singlet (~δ 12.6 ppm) . HRMS confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) with an error margin <5 ppm .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary during handling?

- Answer : Store at room temperature in a desiccator to prevent hydrolysis of the carboxylic acid group . Safety data (from analogous compounds) indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Incompatible with strong bases or oxidizing agents due to the reactive carboxylic acid moiety .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Answer : The -CF₃ group is strongly electron-withdrawing, activating the carboxylic acid toward nucleophilic substitution (e.g., amide coupling) while deactivating the cyclobutane ring toward electrophilic attack. This duality is evident in derivatives like 1,3,4-oxadiazoles, where the trifluoromethyl group stabilizes intermediates via inductive effects, enabling regioselective thioether formation . Computational studies (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals.

Q. What strategies mitigate stereochemical challenges during cyclobutane ring functionalization?

- Answer : Cis/trans isomerism in cyclobutane derivatives is controlled by steric and electronic factors. For example, cis-selectivity in esterification of 3-(methylamino)cyclobutane-1-carboxylic acid is achieved using bulky bases (e.g., tert-butoxide) to favor less sterically hindered transition states . Chiral HPLC or enzymatic resolution may separate enantiomers, as seen in the synthesis of non-racemic amino acid analogs .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Answer : Molecular docking and MD simulations predict binding affinity to target proteins (e.g., enzymes in agrochemical pathways). For instance, cyclobutane-derived amino acids show tumor-targeting potential via LAT1 transporter interaction, as modeled using PET tracers . QSAR studies on oxadiazole derivatives (logP, H-bond donors) correlate substituent effects with pesticidal activity, aiding rational design .

Q. How are contradictory spectral data resolved during structural elucidation?

- Answer : Discrepancies in NMR splitting patterns (e.g., unexpected ¹⁹F couplings) may arise from dynamic processes like ring puckering. Variable-temperature NMR (e.g., 60°C in DMSO-d₆) can freeze conformational exchange, simplifying spectra . For HRMS, isotopic peaks (e.g., selenium in related compounds) must be accounted for to avoid misassignment .

Q. What methodologies optimize the synthesis of heterocyclic derivatives for agrochemical applications?

- Answer : The carboxylic acid serves as a precursor for amides, esters, or heterocycles. For example, coupling with thiohydrazides yields 1,3,4-oxadiazoles under EDCI/HOBt activation, achieving yields >75% . Microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates. Purity is validated via HPLC (≥98% by area normalization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.